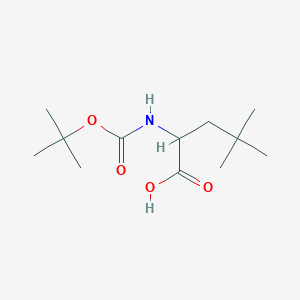

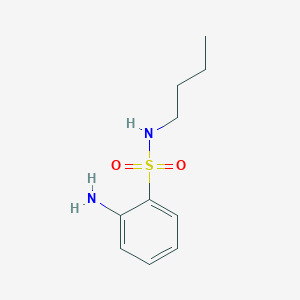

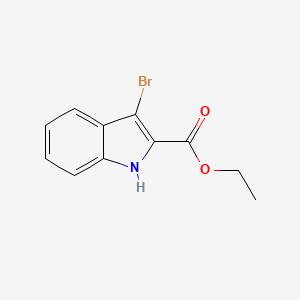

![molecular formula C12H19NO B1275257 2-[(4-Methylbenzyl)amino]-1-butanol CAS No. 869942-69-8](/img/structure/B1275257.png)

2-[(4-Methylbenzyl)amino]-1-butanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[(4-Methylbenzyl)amino]-1-butanol is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that can provide insights into the analysis of similar structures. For instance, the synthesis of polyimides with tert-butyl side groups involves aromatic compounds with amine functionalities, which could be structurally related to the target compound . Additionally, the transfer hydrogenation of benzonitriles to produce secondary amines, as discussed in the second paper, could be relevant to understanding the chemical reactions involving 2-[(4-Methylbenzyl)amino]-1-butanol . Lastly, the synthesis and characterization of co-crystals involving amino cyclohexanol derivatives provide a context for the molecular interactions and solubility aspects of compounds with amino alcohol groups .

Synthesis Analysis

The synthesis of compounds structurally related to 2-[(4-Methylbenzyl)amino]-1-butanol can be inferred from the polycondensation reactions described in the first paper, where aromatic amines are used as precursors . The transfer hydrogenation process mentioned in the second paper also provides a potential synthetic route for amines, which could be applicable to the synthesis of 2-[(4-Methylbenzyl)amino]-1-butanol by using appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(4-Methylbenzyl)amino]-1-butanol can be analyzed based on the crystal structure studies of related aromatic compounds. The introduction of tert-butyl groups in polyimides leads to increased interchain distances and decreased intermolecular forces, which could also be relevant for the packing and interactions of 2-[(4-Methylbenzyl)amino]-1-butanol . The co-crystal studies involving amino cyclohexanol derivatives provide insights into the hydrogen-bonded networks and intermolecular interactions that could be present in the crystal lattice of 2-[(4-Methylbenzyl)amino]-1-butanol .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functionalities to 2-[(4-Methylbenzyl)amino]-1-butanol can be deduced from the transfer hydrogenation of benzonitriles, which yields secondary amines . This suggests that 2-[(4-Methylbenzyl)amino]-1-butanol could potentially undergo similar hydrogenation reactions. Additionally, the formation of co-crystals with organic acids indicates that 2-[(4-Methylbenzyl)amino]-1-butanol may also form co-crystals through hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Methylbenzyl)amino]-1-butanol can be extrapolated from the properties of related compounds. The polyimides with tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, which could be indicative of the solubility and thermal stability of 2-[(4-Methylbenzyl)amino]-1-butanol . The solubility studies of co-crystals suggest that the solubility of compounds with amino alcohol functionalities can be enhanced through co-crystallization, which might be applicable to 2-[(4-Methylbenzyl)amino]-1-butanol .

科学的研究の応用

Solubility and Solvent Effects

The research on the solubility of related compounds in different solvents is crucial for their purification and application in various fields. For instance, studies on the solubility of 2-amino-3-methylbenzoic acid in solvents like 1-butanol provide insights into the behavior of similar compounds in various solvent environments (Zhu et al., 2019).

Microbial Production and Biotechnology

In biotechnology, compounds like 2-methyl-1-butanol and 3-methyl-1-butanol, related to 2-[(4-Methylbenzyl)amino]-1-butanol, are produced via metabolic engineering of microorganisms. These compounds are potential biofuels and are produced from amino acid substrates (Cann & Liao, 2009).

As Intermediate Compounds in Drug Synthesis

4-Amino-1-butanol, closely related to the compound , is an important intermediate for drugs and biodegradable polymer precursors used in gene delivery. Strategies for its microbial production from renewable resources have been explored, highlighting its significance in pharmaceutical applications (Prabowo et al., 2020).

特性

IUPAC Name |

2-[(4-methylphenyl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVZESNQKGUUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405868 |

Source

|

| Record name | STK280268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)amino]-1-butanol | |

CAS RN |

869942-69-8 |

Source

|

| Record name | STK280268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。